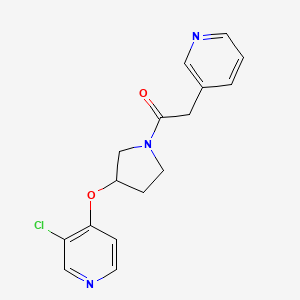![molecular formula C27H29NO5S B2921682 Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(tert-butyl)benzamido)-4-methylthiophene-3-carboxylate CAS No. 476365-27-2](/img/structure/B2921682.png)
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(tert-butyl)benzamido)-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(tert-butyl)benzamido)-4-methylthiophene-3-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a subject of interest for researchers aiming to develop new materials and therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(tert-butyl)benzamido)-4-methylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. The reaction conditions often require the use of strong bases and coupling reagents to facilitate the formation of the thiophene ring and subsequent functionalization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be employed in studying enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a lead compound for drug development is also being explored.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antioxidant, or anticancer agent. Ongoing research aims to evaluate its efficacy and safety in various therapeutic contexts.
Industry: In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(tert-butyl)benzamido)-4-methylthiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes. Further research is needed to fully elucidate the detailed mechanisms and pathways involved.
Comparison with Similar Compounds
5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: These compounds share structural similarities and have been evaluated for their antitumor activities.
Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate: This compound has a similar molecular framework and has been studied for its crystallographic properties.
1-benzo[d][1,3]dioxol-5-yl-indoles: These compounds are structurally related and have been investigated for their anticancer properties.
Uniqueness: Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(tert-butyl)benzamido)-4-methylthiophene-3-carboxylate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-tert-butylbenzoyl)amino]-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO5S/c1-6-31-26(30)23-16(2)22(14-17-7-12-20-21(13-17)33-15-32-20)34-25(23)28-24(29)18-8-10-19(11-9-18)27(3,4)5/h7-13H,6,14-15H2,1-5H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBMHSHFIASYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2921599.png)
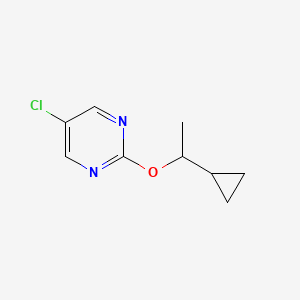

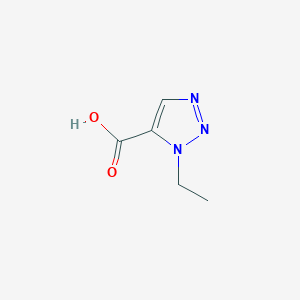
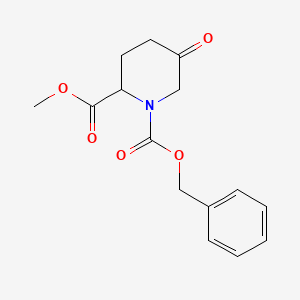
![5-{2-Hydroxy-3-[(3-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2921608.png)
![4-(benzenesulfonyl)-8-(3,4-dimethoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2921609.png)
![1,1-Diphenyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanol](/img/structure/B2921610.png)

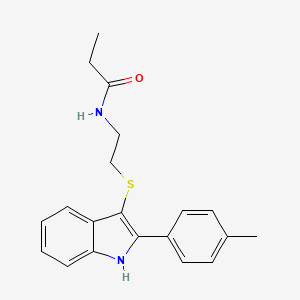
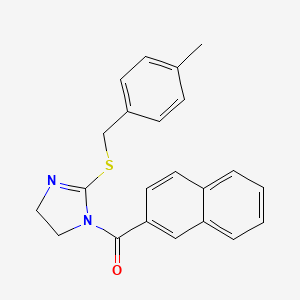
![Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2921615.png)
![n-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide](/img/structure/B2921617.png)
